

Application Notes and Protocols for Creating an *ompH* Knockout Mutant

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Compound of Interest

Compound Name: *ompH* protein

Cat. No.: B1180085

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Introduction

Gene knockout is a powerful reverse genetics technique used to inactivate a specific gene to understand its function within an organism.^[1] This is achieved by replacing the gene of interest with a selectable marker, often an antibiotic resistance cassette, through homologous recombination.^[2] Outer membrane protein H (OmpH) is a component of the outer membrane in various bacteria, and creating an *ompH* knockout mutant can elucidate its role in processes like nutrient uptake, antibiotic resistance, and pathogenicity.^[3]

This document provides a detailed protocol for creating an *ompH* knockout mutant in bacteria, such as *Escherichia coli*, using the highly efficient Lambda Red Recombinase system.^{[4][5]} This method, also known as recombineering, utilizes the bacteriophage λ Red proteins (Gam, Exo, and Beta) to mediate homologous recombination of a linear DNA cassette with the bacterial chromosome.^[5] The system requires only short regions of homology (~50 bp) flanking the DNA cassette, which can be easily incorporated into PCR primers.^[5]

Principle of Lambda Red-Mediated Gene Knockout

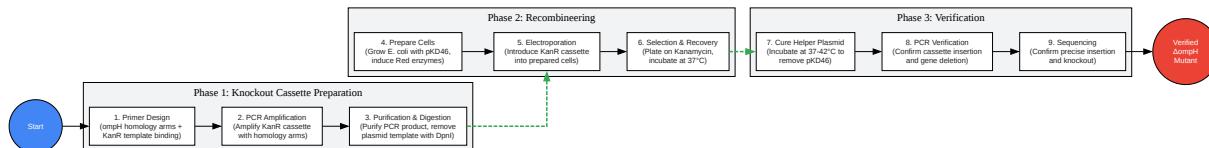
The Lambda Red system consists of three key proteins:

- Gam: Prevents the degradation of linear DNA by the host cell's RecBCD and SbcCD nucleases.^[5]

- Exo: A 5' to 3' exonuclease that processes the double-stranded DNA cassette, creating 3' single-stranded overhangs.[5]
- Beta: Binds to the single-stranded overhangs and facilitates strand invasion and recombination at the target homologous sequence on the chromosome.[5]

The process involves introducing a linear DNA fragment (typically an antibiotic resistance gene) flanked by sequences homologous to the regions directly upstream and downstream of the *ompH* gene into a bacterial strain temporarily expressing the Lambda Red proteins. The cell's machinery, aided by the Red proteins, then replaces the native *ompH* gene with the linear DNA cassette.

Experimental Workflow Diagram



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Caption: Workflow for generating an *ompH* knockout mutant via Lambda Red Recombineering.

Detailed Experimental Protocol

This protocol is adapted for use in *E. coli* K-12 strains like BW25113, which contains a defective λ prophage. The Lambda Red system is provided by the temperature-sensitive helper plasmid pKD46.

Materials:

- *E. coli* strain BW25113 containing plasmid pKD46
- Template plasmid for resistance cassette (e.g., pKD4 for Kanamycin resistance)
- Primers (see Primer Design)
- High-fidelity DNA polymerase
- *Dpn*I restriction enzyme
- LB Broth and Agar
- Arabinose (1 M stock)
- Kanamycin and Ampicillin
- SOC medium
- Electroporator and cuvettes (1-mm gap)

Phase 1: Generation of the Knockout Cassette

1. Primer Design Design forward and reverse primers to amplify the kanamycin resistance gene from the pKD4 plasmid. Each primer will consist of two parts:

- 3' end (~20 nt): Binds to the template plasmid (pKD4) flanking the resistance gene.
- 5' end (~50 nt): Homologous to the region immediately upstream (Forward primer) or downstream (Reverse primer) of the *ompH* gene in the bacterial chromosome.
- Forward Primer (*ompH_KO_F*): 5'-[50 nt upstream of *ompH* start codon]-[20 nt binding to pKD4 template]-3'
- Reverse Primer (*ompH_KO_R*): 5'-[50 nt downstream of *ompH* stop codon]-[20 nt binding to pKD4 template]-3'

2. PCR Amplification of the Kanamycin Resistance Cassette Perform a PCR reaction to amplify the linear knockout cassette.

Component	Volume (50 μ L reaction)	Final Concentration
5x High-Fidelity Buffer	10 μ L	1x
dNTPs (10 mM)	1 μ L	200 μ M
ompH_KO_F Primer (10 μ M)	2.5 μ L	0.5 μ M
ompH_KO_R Primer (10 μ M)	2.5 μ L	0.5 μ M
pKD4 plasmid DNA (10 ng/ μ L)	1 μ L	10 ng
High-Fidelity Polymerase	0.5 μ L	-
Nuclease-free water	To 50 μ L	-

PCR Cycling Conditions:

- Initial Denaturation: 98°C for 30 sec
- 30-35 Cycles:
 - 98°C for 10 sec
 - 55-65°C for 30 sec (adjust based on primer Tm)
 - 72°C for 90 sec (adjust based on cassette size)
- Final Extension: 72°C for 5 min
- Hold: 4°C

3. Purification and DpnI Digestion

- Verify the PCR product size (~1.5 kb for KanR from pKD4) on a 1% agarose gel.
- Purify the PCR product using a standard PCR purification kit. Elute in nuclease-free water.[\[6\]](#)
- Digest the purified product with DpnI to remove the methylated template plasmid DNA.[\[6\]](#)
- Incubate at 37°C for 1 hour.

- Purify the digested product again to remove the enzyme and buffer. Quantify the DNA concentration.

Phase 2: Recombineering

4. Preparation of Electrocompetent Cells

- Inoculate 10-15 mL of LB broth containing Ampicillin (100 μ g/mL) with a single colony of *E. coli* BW25113/pKD46. Grow overnight at 30°C.
- The next day, inoculate 100 mL of LB + Ampicillin with the overnight culture to an OD₆₀₀ of ~0.1.
- Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.
- Add 1 mL of 1 M Arabinose (final concentration 10 mM) to induce the expression of the Lambda Red enzymes. Continue shaking at 30°C for 45-60 minutes.
- Rapidly chill the culture on ice for 15-30 minutes.
- Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
- Wash the cell pellet twice by resuspending in 50 mL of ice-cold sterile 10% glycerol and centrifuging.
- Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now electrocompetent and should be used immediately or stored at -80°C.

5. Electroporation

- Thaw competent cells on ice.
- Add 100-200 ng of the purified linear DNA cassette to 50 μ L of cells.^[6]
- Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.
- Pulse the cells. Typical settings for *E. coli* are 1.8 kV, 25 μ F, 200 Ω .^[6]

- Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
- Incubate at 37°C for 1-2 hours with gentle shaking to allow for recombination and expression of the antibiotic resistance gene.

6. Selection of Recombinants

- Plate 100-200 µL of the recovered cells onto LB agar plates containing Kanamycin (25-50 µg/mL).
- Incubate the plates at 37°C for 16-24 hours. The higher temperature is non-permissive for the pKD46 plasmid, aiding in its removal.[\[6\]](#)

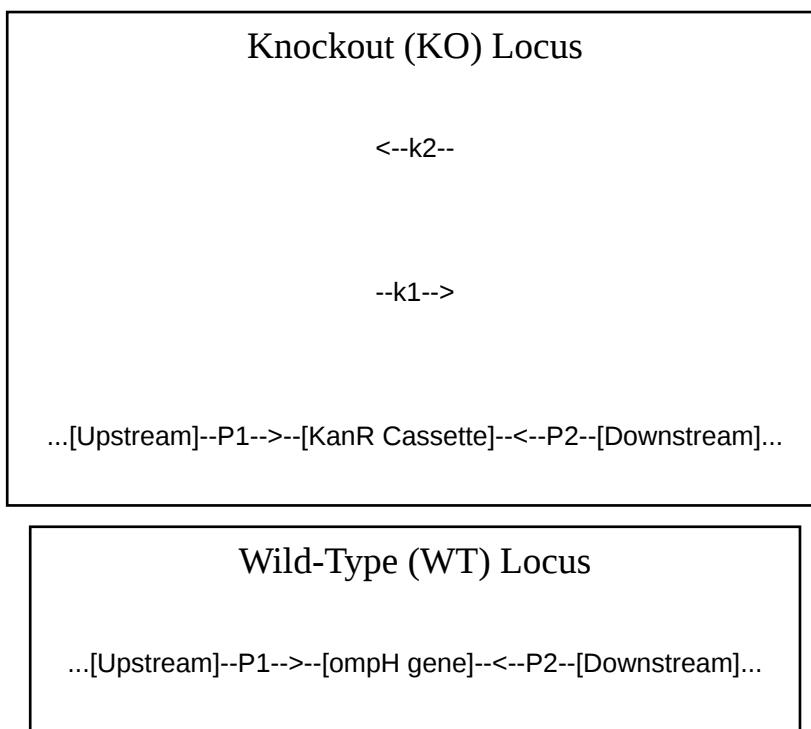
Phase 3: Verification of the Knockout Mutant

7. Curing the Helper Plasmid

- Colonies that grow on the Kanamycin plates are putative mutants.
- To ensure the temperature-sensitive pKD46 plasmid is cured, streak single colonies onto fresh Kanamycin plates and incubate at 37°C or 42°C.
- Verify the loss of the plasmid by testing for Ampicillin sensitivity. Patch colonies onto an LB plate and an LB + Ampicillin plate. Colonies that grow on LB but not on LB + Ampicillin have lost the plasmid.

8. PCR Verification

Verify the correct insertion of the cassette and deletion of the *ompH* gene using colony PCR with three sets of primers.[\[7\]](#)[\[8\]](#) A schematic of the primer binding sites is shown below.



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Caption: Primer binding sites for PCR verification of the ΔompH mutant.

- Primer Pair A (External): P1 (binds upstream of the ompH gene) and P2 (binds downstream).
 - Expected WT product: Size of ompH gene + flanking regions.
 - Expected KO product: Size of KanR cassette + flanking regions (will be larger or smaller than WT depending on gene sizes).
- Primer Pair B (Internal WT check): Primers that bind within the ompH coding sequence.
 - Expected WT product: A band of predicted size.
 - Expected KO product: No band.
- Primer Pair C (Internal KO check): P1 and an internal KanR primer (k2).
 - Expected WT product: No band.

- Expected KO product: A band of predicted size.

9. Sequencing For ultimate confirmation, the PCR product from Primer Pair A (using genomic DNA from the putative mutant as a template) should be sequenced to confirm the precise insertion of the resistance cassette at the *ompH* locus.[9]

Quantitative Data Summary

The following table provides typical quantitative values for the protocol.

Parameter	Typical Value / Range	Notes
<hr/>		
Primer Design		
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Homology Arm Length	40 - 50 bp	Sufficient for efficient recombination with the Lambda Red system.
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Template Binding Region	18 - 22 bp	Standard length for PCR primers. [9]
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Knockout Cassette		
<hr/>		
PCR Product Size (pKD4 KanR)	~1.5 kb	Varies depending on the specific resistance cassette used.
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Purified DNA for Electroporation	100 - 200 ng	Higher amounts can lead to arcing. [6]
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Cell Culture & Selection		
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Arabinose Induction Conc.	10 mM	Induces expression of Red genes from pKD46.
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Ampicillin Conc. (pKD46)	100 µg/mL	For maintaining the helper plasmid during growth at 30°C.
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Kanamycin Conc. (Selection)	25 - 50 µg/mL	Selects for successful recombinants. [10]
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Electroporation		
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Cuvette Gap Size	1 mm or 2 mm	1 mm is common for bacteria.
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Voltage	1.8 kV (for 1 mm cuvette)	Check manufacturer's recommendations for your specific electroporator.
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Verification		
<hr/>		
WT ompH PCR Product Size	Gene-specific	Check the size of the ompH gene in your target organism.

KO PCR Product Size (External)	~1.5 kb + flanking region length	Confirms cassette insertion at the correct locus.
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